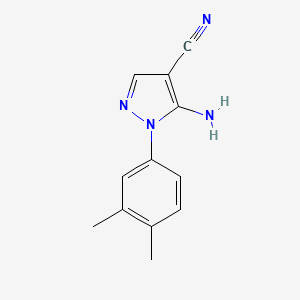

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with an amino group at position 5, a carbonitrile group at position 4, and a 3,4-dimethylphenyl group at position 1. Its molecular formula is C₁₂H₁₂N₄ (calculated based on structural analogs in and ). The 3,4-dimethylphenyl substituent introduces steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity. This compound serves as a key intermediate in medicinal and agrochemical synthesis, though its direct applications are less documented compared to derivatives with more electronegative substituents .

Properties

IUPAC Name |

5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-3-4-11(5-9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUVHYIUSUFXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Primary amines.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂N₄

- Molecular Weight : 212.25 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a carbonitrile group, which contribute to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Case Study : A study published in the Journal of Medicinal Chemistry found that modifications to the pyrazole structure can enhance its efficacy against specific cancer types, such as breast and lung cancer .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models.

- Data Table : Efficacy of Pyrazole Derivatives in Inflammation Models

| Compound | Model | Result |

|---|---|---|

| This compound | Carrageenan-induced paw edema | Significant reduction in swelling |

| 5-Amino-3-methylpyrazole | LPS-induced inflammation | Moderate anti-inflammatory effect |

This compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

Pesticide Development

Compounds similar to this compound have been explored as potential agrochemicals due to their structural properties that allow interaction with biological systems.

- Case Study : Research indicates that pyrazole derivatives can act as effective fungicides and herbicides by disrupting metabolic pathways in target organisms .

Plant Growth Regulators

The compound has also been studied for its role as a plant growth regulator, promoting growth and resistance to environmental stressors.

- Data Table : Effects of Pyrazole Compounds on Plant Growth

| Compound | Application | Effect |

|---|---|---|

| This compound | Foliar application in crops | Increased biomass and yield |

| 5-Amino-pyrazole | Soil application | Enhanced root development |

These findings suggest that this compound can positively influence agricultural productivity .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and carbonitrile groups may play a role in binding to these targets, influencing their activity and leading to the observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl/alkyl substituents, highlighting key structural and physical differences:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance bioactivity and thermal stability but may increase toxicity (e.g., fipronil’s insecticidal activity ).

- Electron-donating groups (e.g., methyl) reduce reactivity, making the compound more suitable as a synthetic intermediate .

- Crystallography : The 2-chloroethyl analog () forms intermolecular N–H···N and C–H···Cl interactions, whereas dimethylphenyl substitution likely favors van der Waals interactions due to steric hindrance .

Biological Activity

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring with an amino group, a dimethylphenyl substituent, and a carbonitrile group. The synthesis typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions, yielding the target compound with good to excellent yields (47% - 93%) under mild conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent, anti-inflammatory compound, and antibacterial agent.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. A study reported that certain derivatives showed IC50 values comparable to standard anticancer drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | < 10 |

| Doxorubicin | HepG2 | 5 |

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanisms of action may involve the modulation of signaling pathways such as NF-kB .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies have indicated that it possesses activity against various bacterial strains, likely due to its ability to interfere with bacterial protein synthesis or cell wall integrity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human liver carcinoma cells (HepG2). The results showed that modifications on the phenyl ring significantly influenced cytotoxicity .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Antibacterial Efficacy : A screening against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Conclusion and Future Directions

This compound is a promising compound with diverse biological activities. Its synthesis is relatively straightforward, and it holds potential for further development in medicinal chemistry as an antitumor and anti-inflammatory agent. Future research should focus on elucidating the precise mechanisms of action and optimizing its pharmacological properties for therapeutic applications.

Q & A

Q. Q1 (Basic): What are the optimized synthetic routes for 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile, and how do yields compare across methods?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A two-step protocol involving reaction sequences with intermediates like 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile has been reported, yielding products characterized by NMR and IR spectroscopy . Alternatively, biocatalytic methods using guar gum have demonstrated efficiency, achieving high yields (e.g., 85–90%) under mild conditions, with reduced reaction times compared to acid-catalyzed approaches . Optimization should consider solvent selection (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading (5–10 wt% for biocatalysts).

Q. Q2 (Advanced): How do steric and electronic effects of substituents on the phenyl ring influence reaction kinetics in pyrazole synthesis?

Methodological Answer: Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) enhance nucleophilicity at the pyrazole’s N1 position, accelerating cyclization. Steric hindrance from ortho-substituents, however, may reduce regioselectivity. Kinetic studies using time-resolved NMR or HPLC can quantify these effects. For example, bulky substituents may require longer reaction times (e.g., 12–24 hrs vs. 6–8 hrs for unsubstituted analogs) . Computational modeling (DFT) of transition states can further predict substituent effects on activation barriers .

Structural Characterization

Q. Q3 (Basic): What spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

Methodological Answer: Key techniques include:

- 1H NMR : Aromatic protons (δ 6.0–7.6 ppm), NH2 (δ ~9.6 ppm), and methyl groups (δ ~2.5 ppm) confirm substitution patterns .

- IR : Peaks at ~2296 cm⁻¹ (C≡N) and ~3237 cm⁻¹ (NH2) validate functional groups .

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between NH2 and nitrile groups) .

Q. Q4 (Advanced): How can crystallographic data resolve discrepancies in reported melting points or spectral assignments?

Methodological Answer: Conflicting melting points (e.g., 228–229°C vs. literature 229–230°C ) may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) can identify polymorphs by comparing unit cell parameters. For spectral ambiguities, SCXRD-derived torsion angles and Hirshfeld surface analysis validate hydrogen-bonding networks, which influence NH2 vibrational frequencies in IR .

Derivative Synthesis and Applications

Q. Q5 (Basic): How is this pyrazole used as a precursor for fused heterocycles like pyrazolo[3,4-d]pyrimidines?

Methodological Answer: Reaction with trimethyl orthoformate generates an imidate intermediate (e.g., compound 216 in Scheme 58 of ), which undergoes cyclization with ammonia to form pyrazolo[3,4-d]pyrimidines. Subsequent coupling with carboxylic acids (EDCl/DMAP) yields amide derivatives for biological screening .

Q. Q6 (Advanced): What mechanistic insights explain regioselectivity in the formation of pyrazoloazines?

Methodological Answer: Regioselectivity is governed by the nucleophilic attack at the pyrazole’s C4 position, where the electron-withdrawing nitrile group enhances electrophilicity. DFT studies reveal lower activation energy for attack at C4 versus C3 (~5–8 kcal/mol difference) due to resonance stabilization of intermediates . Solvent polarity (e.g., DMF vs. THF) further modulates transition-state stability.

Advanced Research and Data Analysis

Q. Q7 (Advanced): How can computational methods predict the biological activity of derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like TNF-α or mGluR5. QSAR models using descriptors like LogP, polar surface area, and H-bond donor count can prioritize derivatives for synthesis . For example, trifluoromethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Q. Q8 (Advanced): How do conflicting bioactivity results across studies inform experimental design?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of IC50 values under standardized protocols (e.g., MTT assays at 24–48 hrs) is critical. Dose-response curves and kinetic studies (e.g., SPR for binding kinetics) clarify potency differences .

Analytical Challenges

Q. Q9 (Basic): What chromatographic methods are optimal for purity analysis?

Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Retention times typically range 8–12 mins. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 269) .

Q. Q10 (Advanced): How can advanced NMR techniques (e.g., NOESY) resolve rotational isomerism in derivatives?

Methodological Answer: NOESY correlations between NH2 and adjacent aromatic protons identify restricted rotation around the C-N bond. Variable-temperature NMR (VT-NMR) can quantify energy barriers (ΔG‡) for rotation, with typical values of 12–15 kcal/mol for sterically hindered derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.